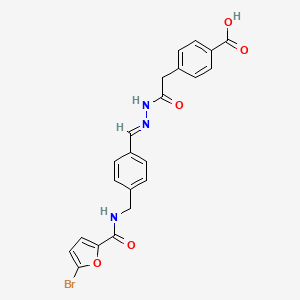

Mmp13-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18BrN3O5 |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

4-[2-[(2E)-2-[[4-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C22H18BrN3O5/c23-19-10-9-18(31-19)21(28)24-12-15-1-3-16(4-2-15)13-25-26-20(27)11-14-5-7-17(8-6-14)22(29)30/h1-10,13H,11-12H2,(H,24,28)(H,26,27)(H,29,30)/b25-13+ |

InChI Key |

BWTDIBJCTHVZPI-DHRITJCHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mmp13-IN-5: An In-Depth Technical Guide on the Core Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific inhibitor Mmp13-IN-5 is limited. This guide provides a comprehensive overview of the mechanism of action of Matrix Metalloproteinase-13 (MMP-13) inhibitors as a class, with specific data on this compound included where available. The broader context is built upon well-characterized MMP-13 inhibitors and the established biology of MMP-13.

Executive Summary

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2] Its overactivity is implicated in the pathogenesis of various diseases, most notably osteoarthritis, as well as rheumatoid arthritis and cancer.[1] this compound is a small molecule inhibitor of MMP-13. This guide will delve into the molecular mechanism by which MMP-13 inhibitors, including the available data on this compound, exert their effects, the signaling pathways involved, and the experimental protocols used for their characterization.

The Role of MMP-13 in Pathophysiology

MMP-13 is a key enzyme in tissue remodeling and degradation.[1] Unlike other MMPs, it shows a substrate preference for type II collagen, a primary component of articular cartilage.[3] In healthy tissues, the activity of MMP-13 is tightly regulated. However, in pathological conditions such as osteoarthritis, pro-inflammatory cytokines lead to the overexpression and activation of MMP-13, resulting in excessive cartilage breakdown and joint damage.[1][3]

Mechanism of Action of MMP-13 Inhibitors

The primary mechanism of action for most small molecule MMP-13 inhibitors is the direct binding to the active site of the enzyme, thereby preventing the cleavage of its substrates.[1] The active site of MMP-13 contains a catalytic zinc ion (Zn2+) which is essential for its enzymatic activity. Inhibitors are typically designed to chelate this zinc ion, rendering the enzyme inactive.

This compound has been identified as an inhibitor of both MMP-13 and MMP-2.[3][4][5]

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50).

| Target | IC50 (µM) | Reference |

| MMP-13 | 14.6 | [3][4][5] |

| MMP-2 | 3.6 | [3][4][5] |

Note: Further details on the selectivity profile against other MMPs and the binding affinity (Ki) for this compound are not available in the public domain.

Signaling Pathways Modulated by MMP-13 Inhibition

The inhibition of MMP-13 can impact several downstream signaling pathways that are involved in inflammation and tissue degradation. By blocking MMP-13, inhibitors can prevent the degradation of the ECM, which in turn can reduce the release of signaling fragments that further propagate inflammatory responses.

Caption: Simplified signaling pathway of MMP-13 activation and ECM degradation, and the inhibitory action of this compound.

Experimental Protocols for Characterizing MMP-13 Inhibitors

The characterization of MMP-13 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay (General Protocol)

This assay is used to determine the IC50 value of a test compound against MMP-13.

-

Reagents and Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate

-

Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

The test compound is serially diluted in assay buffer.

-

Recombinant MMP-13 is added to the wells containing the test compound and incubated for a pre-determined time at 37°C.

-

The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical and clinical development of an MMP-13 inhibitor.

Conclusion

This compound is an inhibitor of MMP-13 and MMP-2. While specific data on this compound is sparse in the public domain, the broader class of MMP-13 inhibitors represents a promising therapeutic strategy for diseases characterized by excessive collagen degradation, such as osteoarthritis. The mechanism of action primarily involves the direct inhibition of the MMP-13 active site, preventing the breakdown of the extracellular matrix. Further research is required to fully elucidate the selectivity profile, in vivo efficacy, and safety of this compound to determine its potential as a therapeutic agent.

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Mmp13-IN-5: A Technical Guide to its Structure, Synthesis, and Inhibition of Matrix Metalloproteinase-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mmp13-IN-5, a potent inhibitor of matrix metalloproteinase-13 (MMP-13). This compound, also referred to in scientific literature as "compound 5", has served as a foundational scaffold for the development of highly selective and potent MMP-13 inhibitors. This document details its chemical structure, a representative synthesis protocol, quantitative inhibitory data, and the experimental methodologies used for its characterization. Furthermore, it visualizes the key signaling pathways governing MMP-13 expression and a typical inhibitor screening workflow.

Chemical Structure and Properties

This compound is a non-zinc-chelating inhibitor characterized by a cyclopentapyrimidinone core. Its chemical structure is depicted below:

Chemical Name: 2-((4'-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)methyl)-[1,1'-biphenyl]-4-yl)sulfonamido)acetic acid

Molecular Formula: C26H25N3O5S2

Key Structural Features:

-

Cyclopentapyrimidinone Core: This heterocyclic system is crucial for its interaction with the MMP-13 active site.

-

Biphenyl Moiety: This group extends into and interacts with the S1' specificity pocket of MMP-13, a key determinant for inhibitor selectivity.

-

Sulfonamidoacetic Acid Group: This portion of the molecule contributes to its binding affinity.

The X-ray co-crystal structure of this compound in complex with the catalytic domain of MMP-13 (PDB ID: 4L19) reveals that the inhibitor binds within the substrate-binding site without directly chelating the catalytic zinc ion. The cyclopentapyrimidinone core of this compound occupies a similar space as the benzofuran ring of other known MMP-13 inhibitors.

Synthesis of this compound

A plausible synthetic route is outlined below:

Step 1: Suzuki Coupling to form the Biphenyl Core

A Suzuki coupling reaction between a suitable bromomethylphenylboronic acid ester and an appropriate aryl halide is performed to construct the central biphenyl structure.

Step 2: Alkylation with the Cyclopentapyrimidinone Moiety

The resulting bromomethyl biphenyl intermediate is then reacted with 2-mercapto-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one in the presence of a base to form the thioether linkage.

Step 3: Addition of the Sulfonamidoacetic Acid Side Chain

The final step involves the chlorosulfonylation of the biphenyl core followed by reaction with an appropriate amino acid derivative to yield this compound.

Quantitative Inhibitory Data

This compound has been evaluated for its inhibitory potency against MMP-13 and its selectivity against other matrix metalloproteinases. The following table summarizes the available quantitative data.

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Format |

| This compound | MMP-13 | 2400 | - | FRET-based |

| This compound | MMP-1 | >10000 | - | FRET-based |

| This compound | MMP-2 | >10000 | - | FRET-based |

| This compound | MMP-8 | >10000 | - | FRET-based |

| This compound | MMP-9 | >10000 | - | FRET-based |

| This compound | MMP-14 | >10000 | - | FRET-based |

Data compiled from Roth et al. (2017).

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound and its analogs.

MMP Inhibition Assay (FRET-based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the MMP, the donor and acceptor are separated, resulting in an increase in fluorescence.

Protocol:

-

Recombinant human MMP catalytic domain is pre-incubated with varying concentrations of the inhibitor in assay buffer (e.g., 50 mM TRIS, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

The reaction is initiated by the addition of a fluorogenic MMP substrate (e.g., a triple-helical FRET substrate).

-

The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

In Vitro Type II Collagen Cleavage Assay

This assay assesses the ability of an inhibitor to prevent the degradation of type II collagen, the primary substrate of MMP-13 in cartilage.

Principle: Purified type II collagen is incubated with active MMP-13 in the presence or absence of the inhibitor. The cleavage of collagen is then visualized by SDS-PAGE.

Protocol:

-

Bovine type II collagen is incubated with recombinant human MMP-13 at 37°C in assay buffer.

-

The inhibitor is added at various concentrations to the reaction mixture.

-

The reaction is stopped after a defined incubation period (e.g., 24 hours) by adding a denaturing sample buffer.

-

The samples are heated and then subjected to SDS-PAGE on a precast gel.

-

The gel is stained with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the intact collagen and its cleavage fragments.

-

The percentage of intact collagen is quantified by densitometry.

Cell-Based MMP-13 Inhibition Assay

This assay evaluates the efficacy of an inhibitor in a cellular context.

Principle: Human osteosarcoma cells (e.g., MG-63), which can be stimulated to produce MMP-13, are treated with the inhibitor. The activity of MMP-13 in the cell culture supernatant is then measured.

Protocol:

-

MG-63 cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then treated with the inhibitor at various concentrations for a specified period.

-

The cell culture supernatant is collected.

-

The MMP-13 activity in the supernatant is determined using a commercially available MMP-13 activity assay kit, which typically employs a fluorogenic or colorimetric substrate.

-

The results are normalized to the total protein concentration in the supernatant.

Signaling Pathways and Experimental Workflows

The expression of MMP-13 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets. Below are diagrams illustrating key regulatory pathways and a typical workflow for screening MMP-13 inhibitors.

Mmp13-IN-5: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp13-IN-5, identified as compound 13m in the primary literature, is a non-zinc-binding inhibitor of Matrix Metalloproteinase-13 (MMP-13) with demonstrated potency and selectivity. This document provides a comprehensive overview of its discovery, mechanism of action, and the available data regarding its biochemical activity. It is intended to serve as a technical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, particularly those with an interest in osteoarthritis and other pathologies involving MMP-13.

Introduction

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a critical role in the degradation of extracellular matrix components, most notably type II collagen, the primary structural protein in articular cartilage. Upregulation of MMP-13 is strongly implicated in the pathogenesis of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function. Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy for the treatment of OA. This compound emerged from a structure-based virtual screening and chemical optimization effort to identify novel, non-zinc-binding inhibitors of MMP-13.

Discovery and Synthesis

This compound was discovered through a medicinal chemistry campaign focused on N-acyl hydrazones as a novel class of MMP-13 inhibitors. The lead compound was identified via virtual screening, and subsequent chemical optimization led to the synthesis of compound 13m (this compound), which exhibited improved potency and selectivity.

Synthesis Protocol

While the primary literature provides a general synthetic scheme, a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available. However, based on the general procedures for N-acyl hydrazone synthesis, a representative protocol can be described as follows:

Step 1: Synthesis of the Hydrazide Intermediate

The synthesis would begin with the appropriate benzohydrazide precursor.

Step 2: Condensation to form the N-Acyl Hydrazone

The benzohydrazide intermediate is then condensed with a substituted ketone, in this case, 1-(5-bromofuran-2-yl)ethan-1-one, typically under reflux in an alcoholic solvent with an acid catalyst.

General Procedure:

-

To a solution of the benzohydrazide derivative (1 equivalent) in ethanol, add 1-(5-bromofuran-2-yl)ethan-1-one (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent.

Mechanism of Action

This compound is a non-zinc-binding inhibitor of MMP-13. Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion in the active site, this compound is designed to occupy the S1' specificity pocket of the enzyme. This mode of inhibition is intended to confer greater selectivity over other MMPs and metalloenzymes, thereby potentially reducing off-target effects. The N-acyl hydrazone scaffold forms key interactions within the S1' pocket, leading to the inhibition of the enzyme's collagenolytic activity.

Quantitative Data

The inhibitory activity of this compound and related compounds has been characterized by in vitro enzymatic assays. There is a notable discrepancy in the reported IC50 values between the primary research literature and a commercial vendor. This could be due to different assay conditions, such as substrate concentration, enzyme source, or buffer composition.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Related Compounds

| Compound | MMP-13 (μM) | MMP-2 (μM) | MMP-1 (μM) | MMP-9 (μM) | MMP-14 (μM) | Data Source |

| This compound (compound 13m) | 1.8 | >100 | >100 | >100 | >100 | Primary Literature |

| This compound | 14.6 [1][2][3][4] | 3.6 [1][2][3][4] | - | - | - | Commercial Vendor |

| Hit Compound (13) | 14.6 | >100 | >100 | >100 | >100 | Primary Literature |

Experimental Protocols

In Vitro MMP-13 Inhibition Assay (Representative Protocol)

A detailed experimental protocol for the specific assay used to generate the IC50 values for this compound is not publicly available. The following is a representative protocol for a fluorogenic MMP-13 inhibition assay, a common method for determining inhibitor potency.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

-

In the 96-well plate, add a solution of recombinant human MMP-13 to each well.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.

-

Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

MMP-13 Signaling Pathway in Osteoarthritis

MMP-13 plays a central role in the catabolic signaling cascade that leads to cartilage degradation in osteoarthritis. Its expression and activity are regulated by a complex network of pro-inflammatory cytokines, growth factors, and intracellular signaling molecules.

Caption: MMP-13 signaling cascade in osteoarthritis.

Experimental Workflow for this compound Discovery

The discovery of this compound followed a typical structure-based drug design workflow, starting from computational screening and progressing through chemical synthesis and biological evaluation.

Caption: Discovery workflow of this compound.

In Vivo Data

To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or toxicology of this compound. Further studies are required to evaluate its potential as a therapeutic agent in animal models of osteoarthritis.

Conclusion

This compound is a potent and selective non-zinc-binding inhibitor of MMP-13 that was identified through a structure-based drug discovery approach. The available in vitro data demonstrates its potential as a tool compound for studying the role of MMP-13 in osteoarthritis and other relevant diseases. However, the discrepancy in reported IC50 values warrants further investigation to establish a definitive potency. Furthermore, the lack of in vivo data highlights the need for future studies to assess its therapeutic potential in a preclinical setting. This technical guide provides a summary of the current knowledge on this compound to facilitate further research and development efforts.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chondrocyte Hypertrophy in Osteoarthritis: Mechanistic Studies and Models for the Identification of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chondrocyte Homeostasis and Differentiation: Transcriptional Control and Signaling in Healthy and Osteoarthritic Conditions | MDPI [mdpi.com]

- 4. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MMP-13: Substrate Specificity and Cleavage Site Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, with a focus on its substrate specificity, cleavage site motifs, and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting MMP-13 for various pathologies, including osteoarthritis and cancer.

Introduction to MMP-13

Matrix Metalloproteinase-13 is a zinc-dependent endopeptidase that plays a critical role in the remodeling and degradation of the extracellular matrix (ECM).[1] It is distinguished by its potent ability to cleave type II collagen, a primary component of articular cartilage.[2] This activity makes MMP-13 a key player in the pathogenesis of osteoarthritis.[3] Beyond its collagenolytic activity, MMP-13 exhibits broad substrate specificity, implicating it in various physiological and pathological processes such as bone development, wound healing, and tumor progression.[1][4] Understanding the precise molecular interactions that govern MMP-13 substrate recognition and cleavage is paramount for the development of selective inhibitors and therapeutic interventions.

MMP-13 Substrate Profile

MMP-13's substrate repertoire is diverse, encompassing a wide range of extracellular matrix components and other proteins. Its primary and most well-characterized substrates are fibrillar collagens.

Table 1: Known Protein and Peptide Substrates of MMP-13

| Substrate | Substrate Type | Citation(s) |

| Collagen Type II | Fibrillar Collagen | [2] |

| Collagen Type I | Fibrillar Collagen | [2][4] |

| Collagen Type III | Fibrillar Collagen | [2][4] |

| Collagen Type IV | Basement Membrane Collagen | [4] |

| Collagen Type IX | Fibrillar-Associated Collagen | [2] |

| Collagen Type X | Short-Chain Collagen | [2][4] |

| Collagen Type XIV | Fibrillar-Associated Collagen | [4] |

| Aggrecan | Proteoglycan | [4] |

| Perlecan | Proteoglycan | [2] |

| Fibronectin | Glycoprotein | [4] |

| Osteonectin (SPARC) | Glycoprotein | [2] |

| Tenascin-C | Glycoprotein | [4] |

| Laminin-5 | Glycoprotein | [5] |

| Pro-MMP-2 | Zymogen | [5] |

| Pro-MMP-9 | Zymogen | [5] |

| TGF-β1 | Growth Factor | [4] |

| CTGF (CCN2) | Matricellular Protein | [4] |

MMP-13 Cleavage Site Specificity

The catalytic activity of MMP-13 is dictated by the amino acid sequence spanning the scissile bond of its substrates. The specificity is primarily determined by the interactions of the substrate's amino acid residues (Pn...P3, P2, P1, P1', P2', P3'...Pn') with the corresponding subsites (Sn...S3, S2, S1, S1', S2', S3'...Sn') in the active site cleft of the enzyme.

Cleavage Site Motifs

Analysis of known cleavage sites has revealed preferences for certain amino acids at specific positions. Proline at the P3 position is a common feature in many MMP-13 substrates. The canonical cleavage site in fibrillar collagens is typically a Gly-Leu or Gly-Ile bond.

Table 2: MMP-13 Cleavage Site Sequences (P3-P1 ~ P1'-P3')

| Substrate | P3 | P2 | P1 | P1' | P2' | P3' | Citation(s) |

| Collagen II (α1) | Pro | Gln | Gly | Leu | Ala | Gly | [6] |

| Collagen II (α1) | Arg | Gly | Gly | Gln | Arg | Gly | [6][7] |

| Collagen I (α1) | Pro | Gln | Gly | Ile | Ala | Gly | [7] |

| Synthetic Peptide (fTHP-15) | Pro | Gln | Gly | Leu | Arg | Gly | [8] |

| Synthetic Peptide | Pro | Leu | Gly | Met | Arg | Gly | [9] |

Quantitative Analysis of MMP-13 Activity

The efficiency of MMP-13 cleavage of various substrates can be quantified by determining the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The kcat/Km ratio represents the catalytic efficiency of the enzyme for a particular substrate.

Table 3: Catalytic Efficiency (kcat/Km) of MMP-13 for Fluorogenic Substrates

| Substrate | kcat/Km (M⁻¹s⁻¹) | Citation(s) |

| DNP-Gly-Pro-Leu-Gly-Met-Arg-Gly-Leu-NH2 | 4.22 x 10⁶ | [9] |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | 1.09 x 10⁶ | [10] |

Experimental Protocols

The identification and characterization of MMP-13 substrates and cleavage sites rely on a variety of biochemical and analytical techniques. Detailed methodologies for key experiments are provided below.

FRET-Based Peptide Cleavage Assay

This method provides a continuous, real-time measurement of MMP-13 activity using a fluorogenic peptide substrate. The substrate contains a fluorescent donor (e.g., Mca or 5-FAM) and a quencher (e.g., Dnp or QXL™ 520) on opposite sides of the cleavage site. Cleavage of the peptide by MMP-13 separates the donor and quencher, resulting in an increase in fluorescence.[8][11]

Materials:

-

Recombinant active human MMP-13

-

Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 or a 5-FAM/QXL™520 based peptide)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation (if starting with the zymogen)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation (if necessary): If using pro-MMP-13, activate it by incubating with 1 mM APMA in assay buffer. Follow the manufacturer's recommendations for activation time and conditions.

-

Prepare Reagents:

-

Dilute the activated MMP-13 to the desired concentration (e.g., 1-10 nM) in assay buffer.

-

Prepare the fluorogenic substrate solution by diluting the stock solution in assay buffer to the desired final concentration (typically at or below the Km value).

-

-

Assay Setup:

-

Pipette 50 µL of assay buffer (for blank) or inhibitor/test compound solution into the wells of the 96-well plate.

-

Add 50 µL of the diluted MMP-13 solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add 100 µL of the pre-warmed substrate solution to all wells to initiate the reaction. The final volume should be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp; Ex/Em = 490/520 nm for 5-FAM/QXL™ 520).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for test compounds by comparing their reaction rates to the control (enzyme only) wells.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.

-

Mass Spectrometry-Based Substrate Identification (Proteomics Approach)

This powerful technique allows for the unbiased identification of MMP-13 cleavage sites within complex protein mixtures or purified proteins.[12][13]

Materials:

-

Protein substrate(s) of interest (e.g., purified ECM protein or cell lysate)

-

Recombinant active human MMP-13

-

Digestion Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂

-

Reducing Agent: Dithiothreitol (DTT)

-

Alkylating Agent: Iodoacetamide (IAA)

-

Trypsin (for in-gel or in-solution digestion)

-

Sample cleanup tools (e.g., C18 desalting columns)

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)

Procedure:

-

MMP-13 Digestion:

-

Incubate the protein substrate(s) with active MMP-13 in digestion buffer at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C for a defined period (e.g., 2, 6, or 24 hours).

-

Include a control sample where the substrate is incubated under the same conditions without MMP-13.

-

-

Protein Denaturation, Reduction, and Alkylation:

-

Stop the MMP-13 reaction by adding EDTA to a final concentration of 20 mM.

-

Denature the proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Tryptic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using a C18 solid-phase extraction column.

-

Elute the peptides and dry them under vacuum.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution compatible with the LC system (e.g., 0.1% formic acid).

-

Inject the peptide mixture onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.

-

Separate the peptides using a gradient of increasing organic solvent.

-

Acquire MS and MS/MS spectra in a data-dependent acquisition mode.

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the proteins and peptides from the MS/MS data.

-

Perform a "semi-tryptic" search, allowing for one end of the identified peptides to be non-tryptic. These semi-tryptic peptides represent potential MMP-13 cleavage products.

-

Compare the identified semi-tryptic peptides in the MMP-13-treated sample to the control sample to identify bona fide cleavage sites.

-

Regulatory and Activation Pathways of MMP-13

The activity of MMP-13 is tightly regulated at multiple levels, including gene expression, zymogen activation, and inhibition by endogenous inhibitors.

TGF-β Signaling Pathway Leading to MMP-13 Expression

Transforming Growth Factor-beta (TGF-β) is a key cytokine that can regulate MMP-13 expression, particularly in the context of osteoarthritis. The signaling cascade involves a switch between different type I receptors, leading to the activation of distinct Smad proteins.

Caption: TGF-β signaling pathway regulating MMP-13 expression.[14][15][16]

MMP-13 Activation Cascade

MMP-13 is secreted as an inactive zymogen (pro-MMP-13) and requires proteolytic cleavage of its pro-domain for activation. This activation can be initiated by other MMPs, forming a proteolytic cascade.

Caption: The MMP-13 activation cascade involving other MMPs.[2][5][17]

Conclusion

MMP-13 is a pivotal enzyme in ECM dynamics with significant implications in health and disease. Its substrate specificity, while centered on collagenolysis, is broad and continues to be an active area of research. The methodologies outlined in this guide provide a robust framework for investigating MMP-13's function, identifying novel substrates, and screening for selective inhibitors. A thorough understanding of its substrate profile and regulatory pathways is essential for the successful development of targeted therapeutics.

References

- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Recognition of Collagen and Triple-helical Toolkit Peptides by MMP-13: SEQUENCE SPECIFICITY FOR BINDING AND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagenolytic Matrix Metalloproteinase Activities toward Peptomeric Triple-Helical Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpcscientific.com [cpcscientific.com]

- 10. MilliporeSigma Calbiochem MMP-13 Substrate, Fluorogenic 1mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 11. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Structural Basis for the Selectivity of Mmp13-IN-5 and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings that confer the high selectivity of Mmp13-IN-5 and its closely related analogs. The focus is on the unique binding mechanisms that differentiate these inhibitors from traditional active-site, zinc-chelating matrix metalloproteinase (MMP) inhibitors, which have historically been challenged by a lack of selectivity.

Executive Summary

This compound belongs to a novel class of highly selective, non-competitive inhibitors of Matrix Metalloproteinase-13 (MMP-13).[1] Unlike broad-spectrum MMP inhibitors that target the conserved active-site zinc ion, the selectivity of this class of compounds arises from their unique binding to exosites, specifically the S1' subsite and a novel S1/S2* subsite.[1] This allosteric inhibition mechanism avoids interactions with the highly conserved catalytic zinc, a key reason for the failure of previous MMP inhibitors in clinical trials due to off-target effects.[2] Crystallographic studies of compounds in this series have revealed two distinct binding modes within the MMP-13 catalytic domain, providing a clear structural basis for their remarkable selectivity.[1]

Introduction to MMP-13 in Disease

Matrix Metalloproteinase-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[] Its primary substrate is type II collagen, the main component of articular cartilage.[4] Under physiological conditions, MMP-13 is involved in embryonic development and tissue remodeling.[5][6] However, its overexpression is strongly implicated in the pathogenesis of osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a key therapeutic target.[7][8] The high degree of structural similarity among the catalytic domains of different MMPs has made the development of selective inhibitors a significant challenge.[2]

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this class of compounds have been rigorously evaluated against a panel of proteases. The data clearly demonstrates a strong preference for MMP-13.

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (as representative of its class) | MMP-13 | 14.6[9] | Low to submicromolar[1] | Non-competitive[1] |

| This compound (as representative of its class) | MMP-2 | 3.6[9] | - | - |

| Compound 1 | MMP-13 | - | Low micromolar[1] | Non-competitive[1] |

| Compound 2 | MMP-13 | - | Low micromolar[1] | Non-competitive[1] |

| Compound 3 | MMP-13 | - | Submicromolar[1] | Non-competitive[1] |

Note: this compound is presented as a representative member of the selective, non-competitive inhibitor class described in the primary literature. Compounds 1, 2, and 3 are analogs from the same optimization effort.

Structural Basis for Selectivity: Exosite Binding

The cornerstone of the selectivity of this compound and its analogs is their ability to bind to exosites on the MMP-13 enzyme, distinct from the catalytic zinc.[1] This is a departure from traditional MMP inhibitors that chelate the active site zinc, leading to broad-spectrum activity and off-target effects.[2]

Crystallographic Evidence

X-ray crystallography of a representative compound (compound 2) in complex with the MMP-13 catalytic domain revealed two distinct binding modes:

-

S1' Subsite Binding: One molecule of the inhibitor binds within the S1' specificity loop, a known exosite.[1]

-

Novel S1/S2 Subsite Binding:* A second molecule of the inhibitor was observed in a previously unidentified pocket spanning the S1 and S2 subsites.[1]

This dual-binding mode, particularly the engagement of the novel S1/S2* pocket, is a key determinant of the high selectivity for MMP-13.[1]

Mechanism of Non-Competitive Inhibition

The binding of these inhibitors to exosites leads to a non-competitive mode of inhibition.[1] This means they do not directly compete with the substrate for binding to the active site. Instead, they induce a conformational change in the enzyme that reduces its catalytic efficiency. This mechanism is consistent with their ability to inhibit MMP-13 without interacting with the catalytic zinc.[1]

Signaling and Regulatory Context of MMP-13

The activity of MMP-13 is tightly regulated at multiple levels, from gene transcription to post-translational activation and inhibition. Understanding this network is crucial for contextualizing the therapeutic intervention with selective inhibitors.

Caption: Simplified signaling pathway for MMP-13 regulation and inhibition.

Experimental Protocols

The characterization of this compound and its analogs involved a series of key experiments to determine their potency, selectivity, and mechanism of action.

Protease Selectivity Panel

Objective: To assess the inhibitory activity of the compounds against a broad range of proteases to determine their selectivity profile.

Methodology:

-

A panel of 30 proteases, including 15 metalloproteinases, was utilized.[1]

-

Compounds were tested in a 12-point, 3-fold serial dilution format.[1]

-

The concentration range for the primary compounds (1-3) was 20 µM to 0.1 nM.[1]

-

Enzymatic activity was measured using specific fluorogenic substrates for each protease.

-

Inhibition was calculated as the percentage decrease in enzyme activity in the presence of the compound compared to a vehicle control.

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Enzyme Kinetics and Inhibition Mechanism

Objective: To determine the kinetic parameters of inhibition (e.g., Ki) and elucidate the mechanism of action (e.g., competitive, non-competitive).

Methodology:

-

Enzymatic assays were performed using purified, recombinant human MMP-13 catalytic domain.

-

A fluorescent triple-helical peptide substrate (fTHP-15) was used to monitor MMP-13 activity.[1]

-

Initial reaction velocities were measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

Data were plotted using Lineweaver-Burk or Michaelis-Menten plots to visualize the inhibition pattern.

-

Kinetic parameters (Km, Vmax, Ki) were determined by fitting the data to the appropriate inhibition models using non-linear regression analysis. The observation that the inhibitors decreased Vmax without significantly altering Km is indicative of a non-competitive mechanism.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the inhibitor bound to MMP-13 to identify the precise binding site and interactions.

Methodology:

-

The catalytic domain of human MMP-13 was expressed and purified.

-

Crystals of the MMP-13 protein were grown using vapor diffusion techniques.

-

The crystals were soaked in a solution containing a high concentration of the inhibitor (e.g., compound 2) to allow for binding.[1]

-

X-ray diffraction data were collected from the inhibitor-bound crystals at a synchrotron source.

-

The structure was solved by molecular replacement using a previously determined MMP-13 structure as a model.

-

The electron density map was interpreted to build the atomic model of the inhibitor and the surrounding protein residues, revealing the specific protein-ligand interactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 7. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 8. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Mmp13-IN-5 physicochemical properties

An in-depth technical guide on the physicochemical properties of a representative Matrix Metalloproteinase-13 (MMP-13) inhibitor is provided below. The specific designation "Mmp13-IN-5" does not correspond to a clearly identified molecule in the reviewed scientific literature. Therefore, this guide focuses on a well-characterized MMP-13 inhibitor, referred to as Compound 2 in a study by Weng et al. (2020), which serves as an illustrative example for researchers, scientists, and drug development professionals.

Introduction to MMP-13 Inhibition

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, particularly type II collagen.[1][2][3] Its over-expression is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer, making it a significant target for therapeutic intervention.[2][3][4] The development of selective MMP-13 inhibitors is a key strategy in the discovery of new treatments for these diseases.[2]

Physicochemical Properties of a Representative MMP-13 Inhibitor (Compound 2)

The physicochemical properties of an MMP-13 inhibitor are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key properties of a representative inhibitor, Compound 2, as identified in the literature.

| Property | Value | Reference |

| clogD7.4 | 4.2 | [1] |

| clogP | 3.0 | [1] |

| Kinetic Solubility | 15.7 μM | [1] |

| Permeability | 2.38 × 10-6 cm/s | [1] |

| Metabolic Half-life | ||

| Human | 12 min | [1] |

| Rat | 9 min | [1] |

| Mouse | 20 min | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings in drug discovery.

Kinetic Solubility Assay

The kinetic solubility of the test compound was determined using a standardized protocol. A stock solution of the compound in dimethyl sulfoxide (DMSO) is diluted with phosphate-buffered saline (PBS) at pH 7.4 to a final concentration. The solution is shaken for a specified period, typically 1-2 hours, to allow it to reach equilibrium. Following incubation, the solution is filtered to remove any undissolved precipitate. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay

The permeability of the inhibitor was assessed using the Caco-2 cell permeability model, which is a widely accepted in vitro method for predicting intestinal drug absorption. Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer. The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. The concentration of the compound in the collected samples is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug transport across the monolayer

-

A is the surface area of the membrane

-

C0 is the initial concentration of the drug on the apical side

Microsomal Stability Assay

The metabolic stability of the compound was evaluated in human, rat, and mouse liver microsomes. The test compound is incubated with liver microsomes and NADPH, a cofactor required for the activity of cytochrome P450 enzymes, at 37°C. Aliquots are removed at different time points and the reaction is quenched by adding a solvent like acetonitrile. The concentration of the remaining parent compound is determined by LC-MS/MS analysis. The in vitro half-life (t1/2) is then calculated from the rate of disappearance of the compound.

Signaling Pathway and Experimental Workflow

Visual diagrams are provided to illustrate the biological context of MMP-13 inhibition and a typical experimental workflow.

References

- 1. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

The Role of Matrix Metalloproteinase-13 in Driving Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation and remodeling of the extracellular matrix (ECM).[1][2][3] While its expression is tightly regulated under normal physiological conditions, MMP-13 is frequently overexpressed in a wide array of malignant tumors.[1][4][5] This dysregulated expression is strongly associated with increased tumor aggressiveness, local invasion, angiogenesis, and the formation of distant metastases, often correlating with a poor prognosis for cancer patients.[1][6][7] As a key mediator of ECM breakdown, MMP-13 can cleave various collagen types (I, II, and III) and other matrix components, facilitating the physical dissemination of tumor cells.[1][4][8] Furthermore, MMP-13 activity releases ECM-sequestered growth factors and cytokines, modulates cell-cell and cell-matrix interactions, and promotes epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion and migration.[9][10][11][12] This guide provides an in-depth examination of the signaling pathways governing MMP-13 expression, its multifaceted functions in metastasis, quantitative expression data across various cancers, and detailed protocols for its study.

Data Presentation: MMP-13 Expression and Clinical Significance in Various Cancers

The overexpression of MMP-13 is a common feature in many cancers and is frequently linked to negative clinical outcomes, including increased metastasis and reduced patient survival.[1][10][13]

| Cancer Type | MMP-13 Expression Status | Correlation with Metastasis & Prognosis | References |

| Breast Cancer | Overexpressed | Associated with increased stromal invasion, bone metastasis, and poorer patient survival.[5][6] | [5][6][13] |

| Colorectal Cancer | Overexpressed | Linked to poorer survival outcomes. | [13][14] |

| Lung Cancer (NSCLC) | Overexpressed, particularly at the invading front of tumors. | Associated with lymph node metastasis and poor prognosis.[1] | [1][6][13] |

| Head and Neck (HNSCC) | Overexpressed | Correlates with tumor aggressiveness, lymph node metastasis, and poorer patient survival.[1][7] | [1][6][7] |

| Oral Squamous Cell Carcinoma (OSCC) | High mRNA and protein expression. | Significantly correlated with lymph node metastasis and advanced tumor staging.[7] | [7][15] |

| Bladder Cancer | Overexpressed (>50% of cases) | Associated with lymph node metastasis and poor prognosis.[1][13] | [1][13] |

| Prostate Cancer | Overexpressed | Associated with poorer patient survival.[1] | [1][13] |

| Multiple Myeloma | Detected at the tumor-bone marrow interface. | Promotes bone marrow infiltration and osteolytic lesions.[1][6] | [1][6] |

| Pan-Cancer Analysis | Frequently upregulated across multiple cancer types. | High expression is associated with poor overall survival in KIRC, LIHC, MESO, SKCM, UVM, and others.[10] | [10] |

Signaling Pathways and Regulatory Mechanisms

The expression of MMP-13 in cancer is tightly controlled by a complex network of signaling pathways and transcription factors.[1][6] Extrinsic factors like cytokines and growth factors, as well as intrinsic oncogenic mutations, can lead to its upregulation.

Key regulatory pathways include:

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) can induce MMP-13 expression, often through the formation of a transcriptional complex involving ATF3, c-Jun, and JunB at the AP-1 site on the MMP-13 promoter.[6]

-

MAPK/ERK and NF-κB Signaling: Inflammatory cytokines such as TNF-α and IL-1 can activate the MAPK/ERK and NF-κB signaling cascades.[1] This leads to the nuclear translocation of NF-κB, which then binds to the MMP-13 promoter, driving its transcription.[1] In colorectal cancer, the ERK/NF-κB/MMP-13 axis is a known invasion-promoting pathway.[6]

-

AP-1 Transcription Factors: The activator protein-1 (AP-1) binding site is a crucial regulatory element in the MMP-13 promoter, integrating signals from various upstream pathways.[5]

-

Epithelial-Mesenchymal Transition (EMT): MMP-13 is both an inducer and a downstream effector of EMT.[9] It can activate latent TGF-β, a primary EMT inducer.[1][4] Conversely, EMT-associated transcription factors like TWIST1 can regulate MMP-13 expression, creating a feed-forward loop that enhances cancer cell invasion.

Visualizations of Key Pathways and Processes

Experimental Protocols

Accurate assessment of MMP-13 expression and activity is crucial for both basic research and clinical applications. Below are detailed protocols for key experimental techniques.

Immunohistochemistry (IHC) for MMP-13 in Paraffin-Embedded Tissues

This protocol is adapted from standard IHC procedures and is suitable for detecting MMP-13 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections (3-5 μm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen Retrieval Solution (e.g., Hyaluronidase [Sigma H3506] or Citrate Buffer pH 6.0)

-

Endogenous Peroxidase Block (e.g., 3% H₂O₂ in methanol)

-

Blocking Buffer (e.g., 5% Normal Serum in PBST)

-

Primary Antibody: Anti-MMP-13 antibody (e.g., Thermo Scientific MS-825P, Abcam ab39012)

-

Biotinylated Secondary Antibody

-

Vectastain ABC Reagent

-

DAB (3,3'-Diaminobenzidine) Substrate Kit

-

Hematoxylin counterstain

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 30-60 minutes.

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol: 100% (2x, 5 min), 95% (1x, 5 min), 70% (1x, 5 min).

-

Wash in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform enzymatic retrieval with Hyaluronidase at 37°C for 10-20 minutes OR heat-induced retrieval in a pressure cooker/water bath with Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature and rinse in deionized water.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% H₂O₂ for 10-30 minutes.

-

Rinse with PBST (PBS with 0.05% Tween-20).

-

Apply Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding.

-

Incubate with primary anti-MMP-13 antibody (diluted as per manufacturer's recommendation, e.g., 1:50 - 1:400) in a humidified chamber overnight at 4°C.

-

Wash slides 3 times with PBST for 5 minutes each.

-

Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash slides 3 times with PBST.

-

Incubate with prepared ABC reagent for 30 minutes.

-

Wash slides 3 times with PBST.

-

-

Visualization and Counterstaining:

-

Apply DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes), monitoring under a microscope.

-

Rinse slides with deionized water to stop the reaction.

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate sections through graded ethanol (70%, 95%, 100%) and clear in xylene.

-

Coverslip using a permanent mounting medium.

-

Visualization Workflow:

Collagen Zymography for MMP-13 Activity

Zymography is an SDS-PAGE based technique used to detect proteolytic activity. For MMP-13, a collagenase, the polyacrylamide gel is co-polymerized with collagen.

Materials:

-

Cell culture supernatant or tissue protein extracts

-

Non-reducing 2x sample buffer (e.g., 0.125 M Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.01% Bromophenol Blue)

-

10% Polyacrylamide resolving gel solution

-

Type I Collagen (e.g., from rat tail tendon, final concentration 0.3-0.6 mg/mL in gel)

-

Stacking gel solution

-

Electrophoresis running buffer (Tris-Glycine-SDS)

-

Renaturation Buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation/Development Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining Solution (40% methanol, 10% acetic acid)

Procedure:

-

Gel Preparation:

-

Prepare a 10% polyacrylamide resolving gel solution. Add Type I collagen to a final concentration of 0.3-0.6 mg/mL and mix gently.

-

Pour the resolving gel and overlay with water. Allow it to polymerize.

-

Pour a 4% stacking gel on top of the resolving gel.

-

-

Sample Preparation and Electrophoresis:

-

Mix protein samples (e.g., 20 µg of cell lysate or an equal volume of conditioned media) with non-reducing sample buffer. Do not boil the samples , as this will irreversibly denature the enzyme.

-

Load samples onto the gel. Include a molecular weight marker.

-

Run the gel at 110-125 V at 4°C until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Carefully remove the gel from the glass plates.

-

Wash the gel in Renaturation Buffer (2 changes, 30 minutes each) at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

-

Wash the gel briefly in deionized water.

-

Incubate the gel in Development Buffer at 37°C for 16-48 hours. The incubation time depends on the enzyme concentration and may require optimization.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.

-

Destain the gel with Destaining Solution until clear bands appear against a blue background.

-

Areas of collagen degradation by MMP-13 will appear as clear, unstained bands. The molecular weight can be estimated relative to the markers. Pro-MMP-13 (~60 kDa) and active MMP-13 (~48 kDa) forms can often be distinguished.

-

Western Blotting for MMP-13 Expression

Western blotting allows for the quantification of MMP-13 protein levels in cell lysates or conditioned media.

Materials:

-

Cell lysates or conditioned media

-

RIPA or similar lysis buffer with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (e.g., 4-12% gradient)

-

SDS-PAGE running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Anti-MMP-13 (e.g., Cell Signaling Technology #69926)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells on ice using cold RIPA buffer containing protease inhibitors.[1][15]

-

Clarify lysate by centrifugation (e.g., 12,000 x g for 15 min at 4°C).[15]

-

Determine protein concentration of the supernatant using a BCA assay.[1]

-

Mix 20-30 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

-

Boil samples at 95-100°C for 5-10 minutes.

-

-

Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel and run at 100-150 V until the dye front reaches the bottom.

-

Transfer proteins to a nitrocellulose or PVDF membrane at 100 V for 1 hour or semi-dry transfer.[15]

-

-

Immunodetection:

-

Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MMP-13 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane 3 times for 5-10 minutes each with TBST.[15]

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate for 1-5 minutes.[1]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Re-probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Transwell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, which is often dependent on proteases like MMP-13.

Materials:

-

Transwell inserts (e.g., 24-well format, 8.0 µm pore size)

-

Matrigel Basement Membrane Matrix (Corning)

-

Serum-free cell culture medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 70-100% Methanol)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

Procedure:

-

Preparation of Inserts:

-

Thaw Matrigel on ice. Dilute it with cold, serum-free medium (e.g., 1:3 to 1:8 dilution, concentration may need optimization).[9][13]

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts. Ensure the membrane is evenly coated.[9]

-

Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.[9][13]

-

-

Cell Seeding and Incubation:

-

Harvest cells and resuspend them in serum-free medium to a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.

-

Add 100-200 µL of the cell suspension (2.5 - 5 x 10⁴ cells) to the Matrigel-coated upper chamber.[9]

-

Add 600-750 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[2][9]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-48 hours. Incubation time is cell-type dependent.[9]

-

-

Fixation and Staining:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently scrape away the non-invading cells and Matrigel from the top surface of the membrane.[2]

-

Fix the inserts in methanol for 10-15 minutes.[9]

-

Stain the invaded cells on the bottom of the membrane with 0.1% Crystal Violet for 10-20 minutes.[9]

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Image the underside of the membrane using a microscope at 10x or 20x magnification.

-

Count the number of stained, invaded cells in several random fields of view for each insert.

-

Calculate the average number of invaded cells per field to compare between experimental conditions.

-

Conclusion

MMP-13 is a potent and multifaceted driver of cancer metastasis. Its ability to degrade the ECM, activate signaling molecules, and promote EMT establishes it as a central player in the metastatic cascade. The consistent association of its overexpression with poor clinical outcomes across numerous cancer types underscores its potential as both a prognostic biomarker and a therapeutic target.[10] While early clinical trials with broad-spectrum MMP inhibitors were disappointing, a deeper understanding of the specific roles and regulation of individual MMPs like MMP-13 may pave the way for the development of more selective and effective anti-metastatic therapies. The protocols and data presented in this guide offer a robust framework for researchers to investigate the precise mechanisms of MMP-13 in their specific cancer models and to evaluate novel therapeutic strategies targeting this critical enzyme.

References

- 1. ccr.cancer.gov [ccr.cancer.gov]

- 2. corning.com [corning.com]

- 3. MMP-13 (E4W3T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. MMP-13 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snapcyte.com [snapcyte.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 9. origene.com [origene.com]

- 10. sceti.co.jp [sceti.co.jp]

- 11. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Mmp13-IN-5 in Animal Models of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the degradation of type II collagen, the primary component of articular cartilage.[1][2] Its elevated expression is a hallmark of OA, making it a prime therapeutic target.[1][3][4] Mmp13-IN-5 is a potent and selective inhibitor of MMP-13, offering a potential disease-modifying approach for the treatment of osteoarthritis. These application notes provide detailed protocols for utilizing this compound and similar selective MMP-13 inhibitors in preclinical animal models of OA, specifically the destabilization of the medial meniscus (DMM) model.

This compound:

Data from Preclinical Studies with Selective MMP-13 Inhibitors

The following tables summarize quantitative data from studies using selective MMP-13 inhibitors in animal models of osteoarthritis. This data can be used as a reference for designing experiments with this compound.

Table 1: Efficacy of a Selective MMP-13 Inhibitor (CL82198) in a Murine Model of Meniscal-Ligamentous Injury (MLI)-Induced OA [6]

| Treatment Group | Dose | Administration Route | Duration | Outcome Measure | Result |

| Saline Control | - | Intraperitoneal | 12 weeks | Histological OA Score | Baseline cartilage degradation |

| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Histological OA Score | Significant decrease in cartilage degradation (P < 0.001) |

| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Histological OA Score | Significant decrease in cartilage degradation (P < 0.001) |

| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Histological OA Score | Significant decrease in cartilage degradation (P < 0.001) |

| Saline Control | - | Intraperitoneal | 12 weeks | Tibial Cartilage Area | Baseline cartilage area |

| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Area | 9% increase (P < 0.05) |

| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Area | 15% increase (P < 0.05) |

| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Area | 43% increase (P < 0.05) |

| Saline Control | - | Intraperitoneal | 12 weeks | Total Articular Cartilage Area | Baseline total cartilage area |

| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Total Articular Cartilage Area | 21% increase (P < 0.05) |

| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Total Articular Cartilage Area | 19% increase (P < 0.05) |

| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Total Articular Cartilage Area | 38% increase (P < 0.05) |

| Saline Control | - | Intraperitoneal | 12 weeks | Tibial Cartilage Thickness | Baseline cartilage thickness |

| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Thickness | 11% increase (P < 0.05) |

| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Thickness | 37% increase (P < 0.05) |

| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Thickness | 70% increase (P < 0.05) |

Table 2: Chondroprotective Effects of a Selective MMP-13 Inhibitor (AQU-019) in a Rat Model of Monoiodoacetate (MIA)-Induced OA [3]

| Treatment Group | Dose | Administration Route | Duration | Outcome Measure | Result vs. Vehicle Control |

| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Proteoglycan (PG) Loss (MTP, LTP, LFC) | Baseline PG loss |

| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Proteoglycan (PG) Loss (MTP, LTP, LFC) | 15-19% reduction (statistically significant) |

| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Cell Loss (LTP) | Baseline cell loss |

| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Cell Loss (LTP) | 8% reduction (statistically significant) |

| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Mean Loss (LTP & LFC) | Baseline mean loss |

| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Mean Loss (LTP & LFC) | 21-22% reduction (statistically significant) |

| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Mean of All Surfaces | Baseline mean loss |

| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Mean of All Surfaces | 16% reduction (statistically significant) |

MTP: Medial Tibial Plateau, LTP: Lateral Tibial Plateau, LFC: Lateral Femoral Condyle

Experimental Protocols

Destabilization of the Medial Meniscus (DMM) Surgical Model in Mice

This surgical model is a widely accepted method for inducing post-traumatic osteoarthritis that mimics aspects of human OA.

Materials:

-

8-12 week old male C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope or magnifying loupes

-

Fine surgical instruments (micro-scissors, forceps)

-

Suture materials

-

Buprenorphine for analgesia

-

Betadine and 70% ethanol for sterilization

-

Sterile saline

Protocol:

-

Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Administer a preoperative dose of buprenorphine (0.05-0.1 mg/kg, subcutaneous) for pain management.

-

Surgical Preparation: Shave the right knee area and sterilize the skin with alternating scrubs of Betadine and 70% ethanol.

-

Incision: Make a small medial parapatellar incision to expose the knee joint capsule.

-

Joint Capsule Exposure: Carefully dissect the soft tissue to visualize the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.

-

DMM Induction: Transect the MMTL with micro-scissors, taking care not to damage the articular cartilage of the tibia or femur. This destabilizes the medial meniscus, leading to joint instability and subsequent OA development.

-

Closure: Suture the joint capsule and the skin in layers.

-

Sham Operation: For the control group, perform a sham surgery by following the same procedure up to the point of exposing the MMTL, but without transecting it.

-

Post-operative Care: Monitor the animals closely for recovery from anesthesia. Administer post-operative analgesia as required. Allow the animals to move freely in their cages.

Administration of this compound (or other selective MMP-13 inhibitors)

Systemic Administration (based on CL82198 study):

-

Route: Intraperitoneal (IP) injection.

-

Dosage: Based on the data for CL82198, a dose range of 1-10 mg/kg can be considered.[6] A dose-response study is recommended.

-

Frequency: Every other day, starting 24-48 hours post-DMM surgery.

-

Vehicle: Prepare the compound in a suitable vehicle (e.g., saline, PBS with a small percentage of DMSO and/or Tween 80). Ensure the vehicle is well-tolerated by the animals.

Intra-articular Administration (based on AQU-019 study):

-

Route: Direct injection into the knee joint.

-

Dosage: A dose of around 1 mg in a small volume (e.g., 10 µL) can be used as a starting point.[3]

-

Frequency: Once a week, starting a few days after DMM surgery.

-

Vehicle: A sterile, isotonic solution is required.

Histological Analysis of Osteoarthritis Progression

Materials:

-

Formalin (10% neutral buffered)

-

Decalcifying solution (e.g., EDTA)

-

Paraffin

-

Microtome

-

Glass slides

-

Safranin O and Fast Green stains

-

Light microscope

Protocol:

-

Tissue Harvest: At the designated experimental endpoint (e.g., 8 or 12 weeks post-surgery), euthanize the mice and dissect the entire knee joints.

-

Fixation: Fix the joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcification: Decalcify the joints in a suitable decalcifying solution until the bones are soft. The duration will depend on the solution used.

-

Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Sectioning: Cut 5-7 µm thick sagittal sections through the medial compartment of the knee joint.

-

Staining: Stain the sections with Safranin O (for proteoglycans in cartilage, stains red) and Fast Green (counterstain, stains other tissues green/blue).

-

Scoring: Evaluate the histological sections for OA severity using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) grading system.[7][8] The OARSI score assesses cartilage structure, proteoglycan loss, and cellularity.

OARSI Scoring System for Murine Osteoarthritis (Simplified):

| Grade | Description |

| 0 | Intact cartilage surface and normal cellularity. |

| 1 | Superficial fibrillation and/or loss of superficial zone. |

| 2 | Vertical clefts and erosion into the mid-zone. |

| 3 | Severe vertical clefts and erosion to the calcified cartilage. |

| 4 | Erosion through the calcified cartilage into the subchondral bone. |

| 5 | Large areas of cartilage loss and subchondral bone exposure. |

| 6 | Deformity of the joint surface with significant cartilage loss and bone remodeling. |

Visualizations

MMP-13 Signaling Pathway in Osteoarthritis

Caption: Key signaling pathways leading to MMP-13 expression and cartilage degradation in osteoarthritis.

Experimental Workflow for Evaluating this compound in a DMM Mouse Model

Caption: Workflow for DMM-induced osteoarthritis and therapeutic evaluation.

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mmp13-IN-5: A Researcher's Guide to Studying Collagen Degradation

Application Notes for Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix (ECM).[1][] Its primary substrate is type II collagen, the main component of articular cartilage, making MMP-13 a key player in both physiological and pathological processes, including embryonic development, bone remodeling, wound healing, and the progression of diseases like osteoarthritis and rheumatoid arthritis.[1][3][4][5] Overexpression of MMP-13 is a hallmark of various pathological conditions, leading to excessive collagen degradation and tissue damage.[1][3]